Rosuvastatin D6 Sodium is a stable isotope-labeled form of Rosuvastatin, a potent inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a critical role in cholesterol biosynthesis. The molecular formula for Rosuvastatin D6 Sodium is , with a molecular weight of approximately 509.56 g/mol. This compound is primarily used as a reference standard in pharmaceutical testing and research, particularly in studies involving lipid metabolism and cardiovascular health.
Rosuvastatin D6 Sodium is classified as:
The synthesis of Rosuvastatin D6 Sodium involves several key steps, typically starting from commercially available precursors. The process incorporates deuterium labeling to produce the D6 variant, which enhances its utility in mass spectrometry applications.
The synthesis typically requires precise control over reaction conditions such as temperature, pH, and reaction time to achieve the desired isotopic labeling without compromising the integrity of the compound.
Rosuvastatin D6 Sodium undergoes various chemical reactions typical of HMG-CoA reductase inhibitors. These include:
The inhibition mechanism can be quantitatively assessed using assays that measure enzyme activity before and after the introduction of Rosuvastatin D6 Sodium.
Rosuvastatin D6 Sodium exerts its pharmacological effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis.
Rosuvastatin D6 Sodium is primarily used in scientific research applications, including:
Rosuvastatin D6 sodium salt (chemical name: sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate) is a deuterium-labeled analog of the lipid-lowering drug rosuvastatin. Its molecular formula is C₂₂H₂₁D₆FN₃NaO₆S, with a molecular weight of 509.56 g/mol [2] [4]. The compound features six deuterium atoms (D6) located exclusively on the isopropyl group (–CD(CH₃)₂) attached to the pyrimidine ring. This specific substitution replaces all hydrogen atoms in the isopropyl moiety, resulting in a hexadeuterated propyl unit (–CD(CD₃)₂) [5] [9]. The isotopic enrichment typically exceeds >98%, ensuring minimal protium contamination [5].
Table 1: Deuterium Distribution in Rosuvastatin D6 Sodium Salt
Position | Chemical Group | Deuterium Count | Synthetic Method |
---|---|---|---|
C-1' | Isopropyl (–CD(CD₃)₂) | 6 (hexadeuteration) | Grignard reaction with (CD₃)₂CHMgBr |
Pyrimidine | Methylsulfonyl | 0 | Standard sulfonylation |
Fluorophenyl | Aromatic ring | 0 | Electrophilic fluorination |
The stereochemistry of rosuvastatin D6 sodium salt is identical to the non-deuterated parent compound, featuring two chiral centers at positions C-3 and C-5 of the heptenoic acid side chain. The active dihydroxyheptenoic acid moiety adopts the (3R,5S) configuration, critical for binding to HMG-CoA reductase [4] [7]. Additionally, the double bond between C-6 and C-7 exhibits a fixed E (trans) configuration, confirmed via nuclear Overhauser effect (NOE) spectroscopy [6]. The sodium salt form stabilizes the carboxylate anion (COO⁻), enhancing solubility in polar solvents like water and methanol [4]. The deuterium labeling at the isopropyl group does not alter the spatial arrangement of these functional groups, preserving the molecule’s three-dimensional pharmacophore [6] [7].
Rosuvastatin D6 sodium salt exhibits near-identical chemical and biological behavior to non-deuterated rosuvastatin sodium, with differences arising solely from isotopic effects:
Table 2: Comparative Properties of Rosuvastatin D6 vs. Non-Deuterated Rosuvastatin Sodium
Property | Rosuvastatin D6 Sodium Salt | Non-Deuterated Rosuvastatin Sodium |
---|---|---|
Molecular weight | 509.56 g/mol | 503.53 g/mol |
Deuterium atoms | 6 | 0 |
Key mass spectrometry ions | m/z 482.2 [M⁻] | m/z 476.2 [M⁻] |
Aqueous solubility (25°C) | >5 mg/mL | >5 mg/mL |
logP | 1.4 | 1.3 |
Storage stability | -20°C, sealed, away from moisture | Identical |
The synthesis of rosuvastatin D6 sodium salt employs deuterated Grignard reagents for site-specific deuteration. Key steps include [5]:
As an internal standard in LC-MS/MS, rosuvastatin D6 sodium salt corrects for extraction variability and matrix effects. Its near-identical retention time to non-deuterated rosuvastatin (ΔRT < 0.1 min) enables precise quantification in biological matrices. For example, it facilitates simultaneous measurement of rosuvastatin and amlodipine in human plasma with a linear range of 0.52–51.77 ng/mL . The deuterium labeling prevents metabolic interference, as in vivo studies show no deuterium exchange with body water [7].
Genomic studies utilize rosuvastatin D6 sodium salt to delineate transporter-mediated pharmacokinetics. Notably:
Table 3: Key Pharmacogenomic Variants Affecting Rosuvastatin Pharmacokinetics
Gene | Variant | Functional Effect | Impact on Rosuvastatin AUC |
---|---|---|---|
SLCO1B1 | c.521T>C | Reduced OATP1B1 uptake | ↑2.1-fold (P = 4.69 × 10⁻⁵) |
ABCG2 | c.421C>A | Reduced BCRP efflux | ↑144% (P = 2.6 × 10⁻⁴) |
SLCO2B1 | c.1457C>T | Enhanced OATP2B1 uptake | ↓28% (P = 0.01) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: